2,9'-Bi-9h-carbazole
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Overview
Description
2,9’-Bi-9h-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make it a potential candidate for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9’-Bi-9h-carbazole typically involves the coupling of two carbazole units. One common method is the double copper-catalyzed C-N coupling reaction of 2,2′-dibromobiphenyl and amines in the presence of air. This reaction is robust, proceeds in high yields, and tolerates a series of amines including neutral, electron-rich, electron-deficient aromatic amines, and aliphatic amines .
Industrial Production Methods: Industrial production methods for 2,9’-Bi-9h-carbazole are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,9’-Bi-9h-carbazole can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-9-ol derivatives.
Reduction: Reduction reactions can yield dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include hydroxylated carbazole derivatives, dihydrocarbazole derivatives, and various substituted carbazole compounds .
Scientific Research Applications
2,9’-Bi-9h-carbazole has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of conducting polymers and as a building block for more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some carbazole derivatives are investigated for their pharmacological effects, such as anti-inflammatory and neuroprotective activities.
Industry: It is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs), and in the fabrication of photovoltaic cells
Mechanism of Action
The mechanism of action of 2,9’-Bi-9h-carbazole and its derivatives often involves interaction with specific molecular targets and pathways:
Molecular Targets: These include enzymes, receptors, and ion channels.
Pathways Involved: The compound can modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
9H-Carbazole: A parent compound with similar structural features but different electronic properties.
2,7-Carbazole: Known for its extended conjugation length and lower bandgap energy.
3,6-Carbazole: Another derivative with distinct optoelectronic properties.
Uniqueness: 2,9’-Bi-9h-carbazole is unique due to its specific structural configuration, which imparts distinct electronic and morphological properties. This makes it particularly suitable for applications requiring high charge carrier mobility and stability .
Properties
IUPAC Name |
2-carbazol-9-yl-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-4-10-21-17(7-1)18-14-13-16(15-22(18)25-21)26-23-11-5-2-8-19(23)20-9-3-6-12-24(20)26/h1-15,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAGTIXVDVWCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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